![molecular formula C12H15N3O B2397712 [4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1548135-09-6](/img/structure/B2397712.png)
[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol
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Overview
Description
The compound “[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. It is substituted with a methyl group at the 4th position and a phenylethyl group at the 5th position. The phenylethyl group is further substituted with a methanol group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the attached methyl, phenylethyl, and methanol groups. Techniques such as NMR and IR spectroscopy, as well as X-ray diffraction, could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, which is known to participate in various chemical reactions. The methanol group could also potentially undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methanol group could impact its solubility in different solvents .Scientific Research Applications
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool for creating diverse molecular structures efficiently. They allow the formation of multiple bonds in a single operation, reducing waste and enhancing atom economy . In the context of our compound, here’s how MCRs play a role:
Polymerization and Reactive Groups
While not directly related to this compound, understanding polymerization methods is essential:
- Functional Polymers : Researchers can synthesize polymers with specific pendant reactive groups. This involves either functionalizing existing polymers or incorporating reactive monomers during polymerization .
Alicyclic Amines in Therapeutics
Although not directly studied for this compound, alicyclic amine derivatives play a role in therapeutic targets. Investigating their interactions and potential applications is valuable .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11(13-14-12(15)9-16)8-7-10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCALSPWDHSDNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1CO)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol |
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